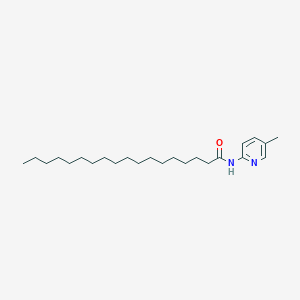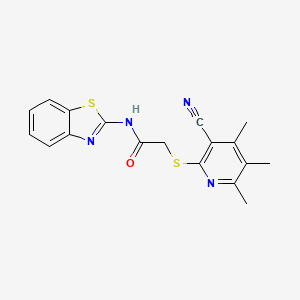![molecular formula C21H24N4O5 B11562044 (3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B11562044.png)
(3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-(2,4-dimethoxyphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-N-(2,4-DIMETHOXYPHENYL)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as methoxy, acetamido, and formamido groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2,4-DIMETHOXYPHENYL)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4-dimethoxyaniline with an appropriate acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-acetamidobenzaldehyde under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often incorporating automated systems for reaction monitoring and control. Industrial methods also emphasize safety and environmental considerations, ensuring that the production process is sustainable and compliant with regulations.
化学反応の分析
Types of Reactions
(3E)-N-(2,4-DIMETHOXYPHENYL)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms, often altering its functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
(3E)-N-(2,4-DIMETHOXYPHENYL)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in various biological assays to understand its effects on cellular processes and pathways.
作用機序
The mechanism of action of (3E)-N-(2,4-DIMETHOXYPHENYL)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
- **(3E)-N-(2,4-DIMETHOXYPHENYL)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE shares structural similarities with other compounds containing methoxy, acetamido, and formamido groups.
Other similar compounds: include derivatives of aniline and benzaldehyde with various substitutions.
Uniqueness
The uniqueness of (3E)-N-(2,4-DIMETHOXYPHENYL)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE lies in its specific combination of functional groups and the resulting chemical properties
特性
分子式 |
C21H24N4O5 |
|---|---|
分子量 |
412.4 g/mol |
IUPAC名 |
4-acetamido-N-[(E)-[4-(2,4-dimethoxyanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C21H24N4O5/c1-13(11-20(27)23-18-10-9-17(29-3)12-19(18)30-4)24-25-21(28)15-5-7-16(8-6-15)22-14(2)26/h5-10,12H,11H2,1-4H3,(H,22,26)(H,23,27)(H,25,28)/b24-13+ |
InChIキー |
AGDAEYWFLKUWCP-ZMOGYAJESA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)NC(=O)C)/CC(=O)NC2=C(C=C(C=C2)OC)OC |
正規SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)NC(=O)C)CC(=O)NC2=C(C=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-nitrobenzyl)thio]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11561966.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11561980.png)
![2-(4-Propylphenoxy)-N'-[(E)-(pyridin-3-YL)methylidene]acetohydrazide](/img/structure/B11561994.png)
![4-(biphenyl-4-yl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B11562002.png)
![2-[(3-Methylphenyl)amino]-N'-[(1E)-1-phenylheptylidene]acetohydrazide](/img/structure/B11562005.png)
![2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B11562006.png)
![3-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11562012.png)
![3',4'-Dichloro-3-[(4-methoxybenzoyl)hydrazono]butyranilide](/img/structure/B11562014.png)

![N-benzyl-3-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B11562019.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11562021.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11562028.png)

![N-(2-methoxy-5-methyl-phenyl)-3-[[2-(1-naphthyl)acetyl]hydrazono]butyramide](/img/structure/B11562030.png)
